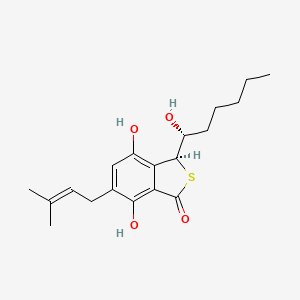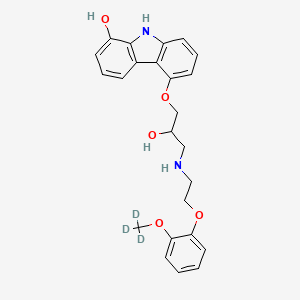
8-Hydroxy Carvedilol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy Carvedilol-d3 is a deuterated derivative of Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Carvedilol-d3 involves multiple steps. Initially, 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-(2,3-epoxypropoxy) carbazole . This intermediate is then treated with 2-(2-methoxyphenoxy)ethanamine under neat reaction conditions to yield Carvedilol . The deuterium substitution is introduced by using deuterated reagents in the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Techniques like solvent evaporation and crystallization are employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
8-Hydroxy Carvedilol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Carvedilol.
Biology: Employed in studies to understand the biological effects and interactions of Carvedilol at the molecular level.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to improve drug formulations.
Mecanismo De Acción
8-Hydroxy Carvedilol-d3 exerts its effects by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure . It also acts on alpha-1 adrenergic receptors, causing vasodilation and reduced peripheral vascular resistance . The deuterium substitution enhances its metabolic stability, allowing for prolonged action and improved pharmacokinetic properties.
Comparación Con Compuestos Similares
Carvedilol: The parent compound, used widely in the treatment of cardiovascular diseases.
8-Hydroxy Carvedilol: A non-deuterated version with similar pharmacological properties.
Carvedilol-d3: Another deuterated derivative with enhanced metabolic stability.
Uniqueness: 8-Hydroxy Carvedilol-d3 stands out due to its deuterium substitution, which provides improved metabolic stability and prolonged action compared to its non-deuterated counterparts . This makes it a valuable tool in pharmacokinetic studies and drug development.
Propiedades
Fórmula molecular |
C24H26N2O5 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
Clave InChI |
GPPVNZVFGNMPNR-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
SMILES canónico |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


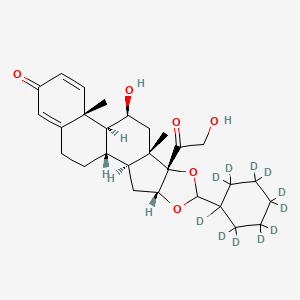
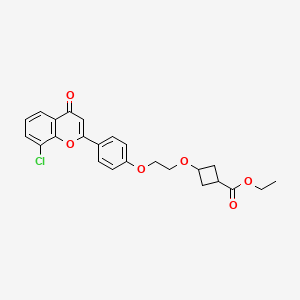
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)

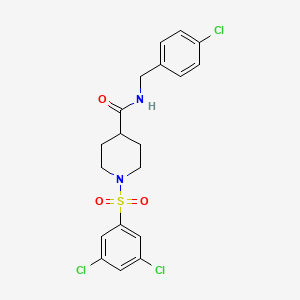
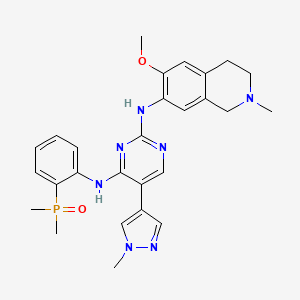
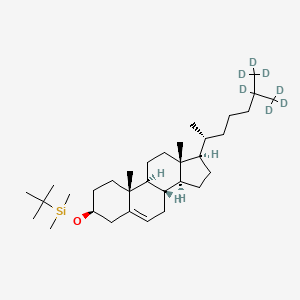
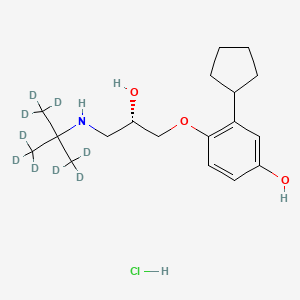
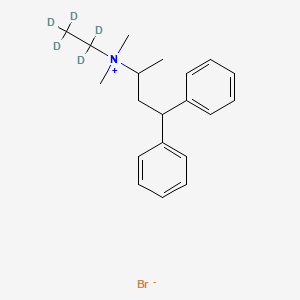
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)


